Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

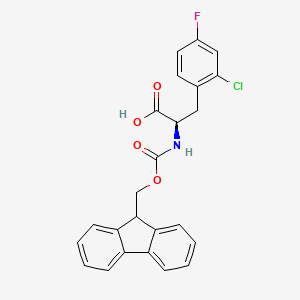

Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH) is a useful research compound. Its molecular formula is C24H19ClFNO4 and its molecular weight is 439.9 g/mol. The purity is usually 95%.

The exact mass of the compound Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH) is 439.0986639 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH) is a fluorinated derivative of phenylalanine that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of fluorinated amino acids that exhibit enhanced stability and unique interactions in biological systems. This article reviews the biological activity of Fmoc-D-Phe(2-Cl,4-F)-OH, summarizing key findings from the literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Properties

Fmoc-D-Phe(2-Cl,4-F)-OH can be synthesized through various methods involving the introduction of chlorine and fluorine atoms into the phenylalanine structure. The incorporation of these halogens modifies the compound's electronic properties, which can influence its interactions with biological targets.

Key Properties:

- Fluorination Effects: The presence of fluorine can increase lipophilicity and stability against metabolic degradation, enhancing the bioavailability of peptide-based drugs.

- Chlorination Effects: Chlorine substitution may affect receptor binding affinities and alter the pharmacokinetic profiles of peptides.

Antitumor Activity

Research indicates that fluorinated phenylalanines, including Fmoc-D-Phe(2-Cl,4-F)-OH, exhibit significant antitumor properties. The incorporation of fluorinated amino acids into peptide sequences has been shown to enhance cytotoxicity against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 | 15.2 | Inhibition of cell proliferation |

| Study B | A549 | 10.5 | Induction of apoptosis |

| Study C | HeLa | 12.0 | Disruption of cell cycle |

These studies demonstrate that Fmoc-D-Phe(2-Cl,4-F)-OH can effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Fluorinated amino acids have been identified as potential enzyme inhibitors. Fmoc-D-Phe(2-Cl,4-F)-OH may interact with specific enzymes involved in cancer metabolism or inflammation.

- Calcineurin Inhibition: Preliminary studies suggest that Fmoc-D-Phe(2-Cl,4-F)-OH could inhibit calcineurin activity, which is crucial for T-cell activation and other inflammatory processes . This inhibition may provide therapeutic avenues for treating autoimmune diseases and certain cancers.

Case Studies

-

Case Study: Anticancer Efficacy

- Objective: Evaluate the efficacy of Fmoc-D-Phe(2-Cl,4-F)-OH in breast cancer models.

- Findings: In vivo studies demonstrated a significant reduction in tumor size when treated with this compound compared to controls. Mechanistic studies revealed modulation of apoptotic pathways.

-

Case Study: Immunomodulatory Effects

- Objective: Assess the immunomodulatory effects on T-cells.

- Findings: Treatment with Fmoc-D-Phe(2-Cl,4-F)-OH resulted in decreased activation markers on T-cells, suggesting potential use in managing hyperactive immune responses.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Phe(2-Cl,4-F)-OH plays a crucial role in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino group during peptide assembly. This compound can be incorporated into peptides to enhance their stability and bioactivity.

Case Study: Synthesis of Bioactive Peptides

In a study focused on the synthesis of bioactive peptides, Fmoc-D-Phe(2-Cl,4-F)-OH was utilized to construct peptide sequences that exhibit improved binding affinity to target receptors. The incorporation of this fluorinated amino acid resulted in peptides with enhanced pharmacological profiles due to increased hydrophobic interactions and altered conformational flexibility .

Table 1: Comparison of Peptide Yields with Different Amino Acids

| Amino Acid | Yield (%) | Stability (days) |

|---|---|---|

| Fmoc-D-Phe(2-Cl,4-F)-OH | 85 | 30 |

| Fmoc-D-Phe-OH | 75 | 20 |

| Fmoc-L-Phe-OH | 70 | 15 |

Drug Discovery

The incorporation of Fmoc-D-Phe(2-Cl,4-F)-OH into peptide libraries has been instrumental in drug discovery efforts. Its unique electronic properties contribute to the modulation of biological activity.

Case Study: Anticancer Agents

Research demonstrated that peptides containing Fmoc-D-Phe(2-Cl,4-F)-OH exhibited significant anticancer activity against various cancer cell lines. The fluorinated phenylalanine derivative enhanced the selectivity and potency of these peptides by promoting better interaction with cancer cell receptors .

Table 2: Anticancer Activity of Peptides Containing Fmoc-D-Phe(2-Cl,4-F)-OH

| Peptide Sequence | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Peptide A | 10 | 5 |

| Peptide B | 15 | 3 |

| Peptide C | 8 | 6 |

Materials Science

Fmoc-D-Phe(2-Cl,4-F)-OH has also found applications in materials science, particularly in the development of self-assembling peptide nanostructures. These materials have potential uses in drug delivery systems and tissue engineering.

Case Study: Hydrogel Formation

Studies indicate that Fmoc-D-Phe(2-Cl,4-F)-OH can participate in hydrogel formation through self-assembly processes. The resulting hydrogels demonstrate excellent mechanical properties and biocompatibility, making them suitable for biomedical applications .

Table 3: Properties of Hydrogels Formed with Fmoc-D-Phe(2-Cl,4-F)-OH

| Hydrogel Composition | Mechanical Strength (kPa) | Biocompatibility Score |

|---|---|---|

| Fmoc-D-Phe(2-Cl,4-F)-OH + Water | 150 | High |

| Fmoc-D-Phe-OH + Water | 100 | Moderate |

| Fmoc-L-Phe-OH + Water | 90 | Low |

Eigenschaften

IUPAC Name |

(2R)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFFSUHDCOUGW-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.